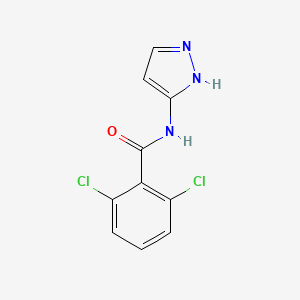
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex, which could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex .Chemical Reactions Analysis
The reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex. This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .Scientific Research Applications
Synthesis and Biological Evaluation
Research highlights the synthesis of derivatives related to 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide, demonstrating potent antitumor agents. For instance, benzothiazole derivatives designed from this compound showed selective cytotoxicity against tumorigenic cell lines, with some derivatives exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, thiadiazole pyrazolene anthranilic acid derivatives synthesized from the compound were evaluated for anti-inflammatory and analgesic activities, with significant activities reported (Kumar, 2022).
Glucocorticoid Receptor Agonism
The compound's X-ray crystal structure bound to the glucocorticoid receptor ligand-binding domain (GR LBD) was detailed, showcasing its potential as a non-steroidal agonist resembling dexamethasone in vitro potency (Madauss et al., 2008). This discovery opens avenues for developing novel glucocorticoid receptor agonists based on the compound's structure.
Antimicrobial and Antiviral Applications
New derivatives have shown remarkable antimycobacterial activity against Mycobacterium tuberculosis, with some compounds presenting promising lead molecules for further drug development due to their significant activity and lack of toxicity against normal cell lines (Nayak et al., 2016). Moreover, benzamide-based 5-aminopyrazoles derived from 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide showed significant antiavian influenza virus activity, highlighting a novel route for synthesizing antiviral agents (Hebishy et al., 2020).
properties
IUPAC Name |
2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGKBYXTGYDEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



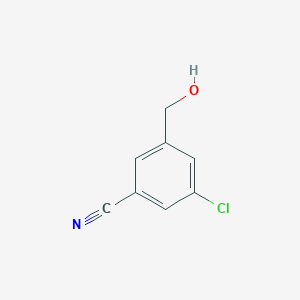
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
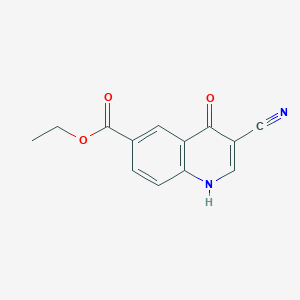


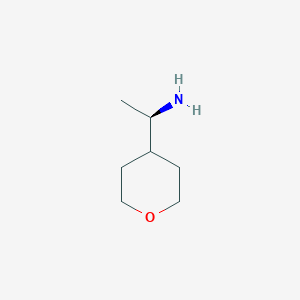
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
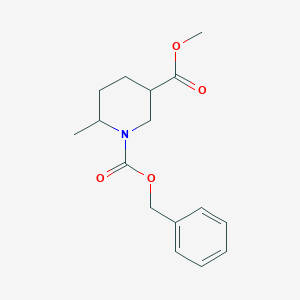
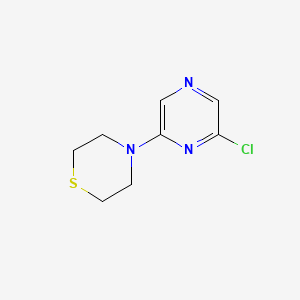
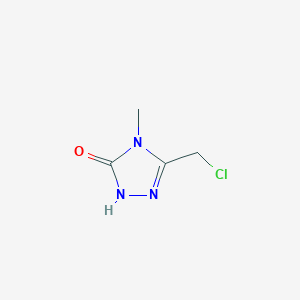
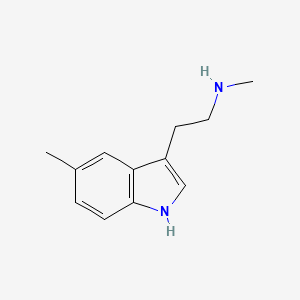
amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)